molecular formula C8H4ClNO3 B12868749 2-Chlorobenzo[d]oxazole-6-carboxylic acid

2-Chlorobenzo[d]oxazole-6-carboxylic acid

Cat. No.: B12868749
M. Wt: 197.57 g/mol
InChI Key: RMVZLUPIBJNKOE-UHFFFAOYSA-N
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Description

2-Chlorobenzo[d]oxazole-6-carboxylic acid is a heterocyclic compound that features a benzoxazole ring substituted with a chlorine atom at the 2-position and a carboxylic acid group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorobenzo[d]oxazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chlorophenyl isocyanate with salicylic acid, followed by cyclization to form the benzoxazole ring .

Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of catalysts and specific reaction conditions to optimize the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Chlorobenzo[d]oxazole-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted benzoxazole derivatives, which can have different biological and chemical properties .

Scientific Research Applications

2-Chlorobenzo[d]oxazole-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chlorobenzo[d]oxazole-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in inhibiting certain enzymes involved in disease processes .

Comparison with Similar Compounds

Uniqueness: 2-Chlorobenzo[d]oxazole-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine atom and a carboxylic acid group makes it a versatile compound for various applications .

Properties

Molecular Formula

C8H4ClNO3

Molecular Weight

197.57 g/mol

IUPAC Name

2-chloro-1,3-benzoxazole-6-carboxylic acid

InChI

InChI=1S/C8H4ClNO3/c9-8-10-5-2-1-4(7(11)12)3-6(5)13-8/h1-3H,(H,11,12)

InChI Key

RMVZLUPIBJNKOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)OC(=N2)Cl

Origin of Product

United States

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